molecular formula C18H15Br2N3O3 B11547566 N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11547566
M. Wt: 481.1 g/mol
InChI Key: BFPNASWFLMCGPP-UHFFFAOYSA-N
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Description

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with a unique structure that includes brominated indole and phenoxyacetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves multiple steps. One common method starts with the bromination of indole derivatives to introduce bromine atoms at specific positions. This is followed by the formation of the hydrazide linkage through a condensation reaction with 2-(2,6-dimethylphenoxy)acetic acid hydrazide. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The brominated indole moiety is particularly important for its biological activity, as it can interact with various biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of both brominated indole and phenoxyacetohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15Br2N3O3

Molecular Weight

481.1 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H15Br2N3O3/c1-9-4-3-5-10(2)17(9)26-8-14(24)22-23-16-12-6-11(19)7-13(20)15(12)21-18(16)25/h3-7,21,25H,8H2,1-2H3

InChI Key

BFPNASWFLMCGPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O

Origin of Product

United States

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